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Compound of Interest

Compound Name: 1,3-Hexadiyne

Cat. No.: B3052731 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-hexadiyne, a linear

unsaturated hydrocarbon of interest in organic synthesis. This document details its

identification, including its Chemical Abstracts Service (CAS) number, physical and

spectroscopic properties, and outlines a detailed experimental protocol for its synthesis and

characterization.

Chemical Identification and Physical Properties
1,3-Hexadiyne is a colorless liquid with the molecular formula C₆H₆ and a molecular weight of

78.11 g/mol .[1] Its unique structure, featuring a conjugated system of two triple bonds, makes

it a valuable building block in the synthesis of more complex molecules. The primary identifier

for this compound is its CAS number.

Table 1: Physical and Chemical Properties of 1,3-Hexadiyne
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Property Value Reference

CAS Number 4447-21-6 [1]

Molecular Formula C₆H₆ [1]

Molecular Weight 78.11 g/mol [1]

Boiling Point 85-87 °C [2]

Density 0.825 g/mL

Refractive Index 1.455

IUPAC Name Hexa-1,3-diyne [1]

Synonyms
Ethyldiacetylene,

Ethylbiacetylene

Spectroscopic Identification
The characterization of 1,3-hexadiyne relies on standard spectroscopic techniques. While

experimental spectra are not readily available in public databases, predicted data provides a

reliable basis for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 1,3-hexadiyne is expected to show three distinct signals

corresponding to the terminal alkyne proton, the methylene protons, and the methyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts for 1,3-Hexadiyne

Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

H-1 (≡C-H) ~2.0 Triplet 1H

H-5 (-CH₂-) ~2.3 Quartet 2H

H-6 (-CH₃) ~1.2 Triplet 3H
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¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum is predicted to show six signals, corresponding to each of the

unique carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for 1,3-Hexadiyne

Carbon Atom Chemical Shift (δ, ppm)

C-1 ~68

C-2 ~78

C-3 ~75

C-4 ~80

C-5 ~13

C-6 ~14

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 1,3-hexadiyne is expected to exhibit characteristic absorption bands for

the C-H and C≡C stretching vibrations.

Table 4: Predicted IR Absorption Frequencies for 1,3-Hexadiyne

Functional Group Absorption Range (cm⁻¹) Intensity

≡C-H stretch ~3300 Strong, sharp

C≡C stretch ~2200-2100 Medium to weak

C-H stretch (sp³) ~2950-2850 Medium to strong

Mass Spectrometry (MS) (Predicted)
The mass spectrum of 1,3-hexadiyne will show a molecular ion peak (M⁺) at m/z = 78. The

fragmentation pattern is expected to involve the loss of hydrogen, ethyl, and other small
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fragments.

Table 5: Predicted Major Fragments in the Mass Spectrum of 1,3-Hexadiyne

m/z Proposed Fragment

78 [C₆H₆]⁺ (Molecular Ion)

77 [C₆H₅]⁺

53 [C₄H₅]⁺

51 [C₄H₃]⁺

49 [C₄H₁]⁺

39 [C₃H₃]⁺

Experimental Protocols
Synthesis of 1,3-Hexadiyne via Cadiot-Chodkiewicz
Coupling
A common method for the synthesis of unsymmetrical diynes is the Cadiot-Chodkiewicz

coupling.[3][4][5] This protocol involves the reaction of a terminal alkyne with a 1-haloalkyne in

the presence of a copper(I) salt and a base. For the synthesis of 1,3-hexadiyne, 1-butyne can

be coupled with bromoacetylene.

Materials:

1-Butyne

Bromoacetylene (can be generated in situ)

Copper(I) chloride (CuCl)

Hydroxylamine hydrochloride

Ethylamine (70% in water)
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Methanol

Diethyl ether

Anhydrous magnesium sulfate

Standard glassware for organic synthesis

Procedure:

Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet, dissolve copper(I) chloride and hydroxylamine

hydrochloride in a 70% aqueous solution of ethylamine under a nitrogen atmosphere. Cool

the mixture in an ice bath.

Addition of 1-Butyne: Slowly add a solution of 1-butyne in methanol to the cooled catalyst

mixture.

Addition of Bromoacetylene: Add a freshly prepared solution of bromoacetylene in diethyl

ether dropwise to the reaction mixture over a period of 1-2 hours, maintaining the

temperature below 10 °C.

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or

gas chromatography (GC).

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous

solution of ammonium chloride. Extract the product with diethyl ether (3 x 50 mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium

sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be

further purified by distillation.

Workflow for the Synthesis of 1,3-Hexadiyne:
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Click to download full resolution via product page

Caption: Cadiot-Chodkiewicz coupling for 1,3-hexadiyne synthesis.

Identification by Gas Chromatography-Mass
Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and purity assessment of volatile

compounds like 1,3-hexadiyne.

Instrumentation:

Gas chromatograph coupled to a mass spectrometer.
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Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms).

GC Conditions (Typical):

Injector Temperature: 250 °C

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

Carrier Gas: Helium

Flow Rate: 1 mL/min

MS Conditions (Typical):

Ionization Mode: Electron Ionization (EI) at 70 eV

Mass Range: m/z 35-200

Procedure:

Sample Preparation: Prepare a dilute solution of the purified 1,3-hexadiyne in a volatile

solvent (e.g., dichloromethane).

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum of the

eluting peak corresponding to 1,3-hexadiyne.

Data Analysis: Compare the retention time and the fragmentation pattern of the obtained

mass spectrum with the expected values. The Kovats retention index on a standard non-

polar column is approximately 688.[1]

Workflow for GC-MS Identification of 1,3-Hexadiyne:

1,3-Hexadiyne Sample
(in Dichloromethane) GC Injection GC Separation

(Capillary Column)
MS Ionization

(EI, 70 eV) Mass Detection Data Analysis
(Retention Time & Mass Spectrum) Identification Confirmed

Click to download full resolution via product page
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Caption: GC-MS workflow for the identification of 1,3-hexadiyne.

Safety and Handling
1,3-Hexadiyne is a flammable liquid and should be handled in a well-ventilated fume hood.

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab

coat, should be worn at all times. Avoid contact with skin and eyes, and prevent the formation

of aerosols. Store in a tightly closed container in a cool, dry place away from sources of

ignition.

This guide provides a foundational understanding of 1,3-hexadiyne for researchers and

professionals in the chemical and pharmaceutical sciences. The provided protocols and data

serve as a starting point for the synthesis and characterization of this versatile chemical

building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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